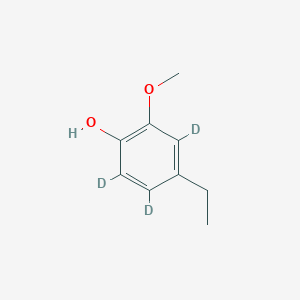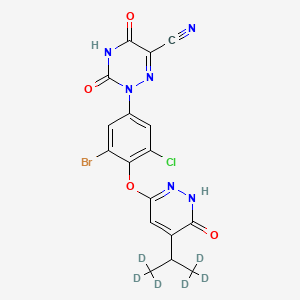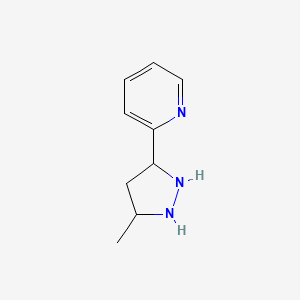
4-Ethyl-2-methoxyphenol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-methoxyphenol-d3, also known as 4-Ethylguaiacol-d3, is a deuterated derivative of 4-Ethyl-2-methoxyphenol. This compound is primarily used as an isotope-labeled compound in scientific research. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methoxyphenol-d3 typically involves the deuteration of 4-Ethyl-2-methoxyphenol. One common method is the catalytic hydrogenation of 4-Ethyl-2-methoxyphenol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The final product is then purified using techniques such as distillation and chromatography to achieve the desired deuterium content .
化学反应分析
Types of Reactions
4-Ethyl-2-methoxyphenol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent phenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenol and other reduced forms.
Substitution: Halogenated, nitrated, and other substituted phenols.
科学研究应用
4-Ethyl-2-methoxyphenol-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry .
作用机制
The mechanism of action of 4-Ethyl-2-methoxyphenol-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect its pharmacokinetics and metabolism, leading to differences in its biological activity compared to its non-deuterated counterpart. The compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
4-Ethyl-2-methoxyphenol: The non-deuterated form of the compound.
4-Ethyl-2-methoxyphenol-d2: A partially deuterated form with two deuterium atoms.
4-Ethyl-2-methoxyphenol-d5: A more heavily deuterated form with five deuterium atoms
Uniqueness
4-Ethyl-2-methoxyphenol-d3 is unique due to its specific deuterium labeling, which allows for precise tracking and quantification in various scientific studies. This makes it a valuable tool in research areas where understanding the detailed behavior of the compound is crucial .
属性
分子式 |
C9H12O2 |
|---|---|
分子量 |
155.21 g/mol |
IUPAC 名称 |
2,3,5-trideuterio-4-ethyl-6-methoxyphenol |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i4D,5D,6D |
InChI 键 |
CHWNEIVBYREQRF-WVALGTIDSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1CC)[2H])OC)O)[2H] |
规范 SMILES |
CCC1=CC(=C(C=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)



![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)
